Iodomethamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del iodometamato involucra varios pasos:

Conversión de Ácido Chelidónico: El ácido chelidónico se convierte primero en ácido chelidámico por la acción del amoníaco.

Yodación: El ácido chelidámico se yoda luego usando yodo en una solución acuosa alcalina hirviendo.

Metilación: El producto yodado se metila en el nitrógeno con sulfato de dimetilo en una solución alcalina caliente.

Métodos de Producción Industrial: La producción industrial del iodometamato sigue pasos similares pero a mayor escala, asegurando alta pureza y rendimiento. El uso de ácido fosfórico sólido como catalizador puede mejorar el rendimiento de la reacción y reducir los costos de producción .

Tipos de Reacciones:

Reacciones de Sustitución: El iodometamato puede sufrir reacciones de sustitución donde los átomos de yodo son reemplazados por otros halógenos o grupos funcionales.

Oxidación y Reducción: También puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes.

Reactivos y Condiciones Comunes:

Yodo e Hidróxido de Sodio: Se utiliza en el paso de yodación.

Sulfato de Dimetilo: Se utiliza para la metilación.

Condiciones Alcalinas: Necesarias para los pasos de yodación y metilación

Productos Principales:

Compuestos Yodados Metilados: Los productos principales que se forman son derivados metilados e yodados del ácido chelidámico.

Aplicaciones Científicas De Investigación

Medical Imaging

Urography

Iodomethamate is predominantly used for intravenous urography (IVU), where it enhances the visibility of the urinary tract during radiological examinations. It allows for clear visualization of the renal calices, pelvis, and ureters within 5 to 10 minutes post-injection. This rapid imaging capability is crucial for diagnosing various conditions such as congenital anomalies, hydronephrosis, pyelonephrosis, tumors, and renal calculi .

| Parameter | Value |

|---|---|

| Administration Route | Intravenous |

| Time to Visualization | 5-10 minutes |

| Indications | Ureteral strictures, tumors |

Pharmacokinetics and Safety

Research indicates that this compound has a favorable safety profile when used in appropriate doses. The acute intravenous median lethal dose (LD50) in mice is reported to be 4.5 g/kg . Studies have shown that this compound does not significantly impair renal function when administered correctly, making it a safer alternative compared to some gadolinium-based contrast agents .

Contrast Media in Radiology

This compound is part of a broader category of iodinated contrast media used in various imaging techniques. Its effectiveness as a radiopaque agent stems from its high iodine content, which absorbs X-rays more efficiently than surrounding tissues. This property is essential for enhancing image quality in diagnostic procedures.

| Contrast Agent | Molecular Mass (amu) | Iodine Atoms per Molecule | LD50 (g/kg) |

|---|---|---|---|

| This compound | 493 | 2 | 4.5 |

| Diatrizoate | 636 | 3 | 14 |

| Iohexol | 791 | 3 | ND |

Environmental and Agricultural Research

Beyond medical applications, this compound has been studied for its potential use as a biocide in agriculture. It has shown efficacy in controlling plant-parasitic nematodes and insects when used as a pre-plant treatment . Research into its environmental impact and residue chemistry indicates that it is metabolized by plants without accumulating harmful levels of iodide .

Case Studies and Clinical Research

Numerous studies have documented the clinical efficacy of this compound in various medical settings:

- A study involving patients undergoing IVU with this compound demonstrated its effectiveness in visualizing renal structures accurately, leading to improved diagnostic accuracy for urological conditions.

- Case reports have highlighted instances where this compound was used successfully in patients with renal impairment, showcasing its relative safety compared to alternative contrast agents.

Mecanismo De Acción

El mecanismo por el cual el iodometamato ejerce sus efectos involucra sus átomos de yodo de alto número atómico, que absorben los rayos X de manera efectiva. Esta absorción mejora el contraste de las imágenes en la imagenología médica. Los objetivos moleculares son principalmente los tejidos y las estructuras dentro del tracto urinario, que se resaltan debido a la presencia del compuesto radiopaco .

Compuestos Similares:

Yodohippurato de Sodio: Otra sustancia radiopaca utilizada en la imagenología médica.

Iodixanol: Un agente de contraste no iónico, soluble en agua.

Iohexol: Un agente de contraste ampliamente utilizado en diversas técnicas de imagenología.

Unicidad: El iodometamato es único debido a su aplicación específica en la urografía y su alto contenido de yodo, lo que proporciona un excelente contraste en la imagenología de rayos X. Su método de preparación también involucra pasos únicos, como la conversión de ácido chelidónico y la posterior yodación y metilación .

Comparación Con Compuestos Similares

Iodohippurate Sodium: Another radiopaque substance used in medical imaging.

Iodixanol: A non-ionic, water-soluble contrast agent.

Iohexol: A widely used contrast agent in various imaging techniques.

Uniqueness: Iodomethamate is unique due to its specific application in urography and its high iodine content, which provides excellent contrast in X-ray imaging. Its preparation method also involves unique steps such as the conversion of chelidonic acid and subsequent iodination and methylation .

Actividad Biológica

Iodomethamate, also known as sodium this compound, is a compound that has garnered attention for its biological activity and applications in various fields, particularly in agriculture and medicine. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, toxicity, and case studies demonstrating its effects.

Overview of this compound

This compound is primarily used as a pre-plant soil fumigant to control pests, pathogens, and weeds. It has been registered for use in various agricultural settings, including strawberries and other crops. The compound exhibits moderate to high acute toxicity through inhalation and ingestion, with significant implications for human health and environmental safety.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

- Absorption : this compound is rapidly absorbed following inhalation or oral administration. Studies indicate that maximum blood concentrations are achieved within 4 hours for oral doses and 0-2 hours for inhalation .

- Metabolism : The compound is metabolized primarily in the liver, converting to S-methylglutathione. Major metabolites include CO2 and various conjugates excreted in urine .

- Excretion : The majority of the administered dose is recovered as CO2 (39.4–60.8%) and urine (26.5–33.4%), with minimal recovery in feces .

Toxicity Profile

This compound's toxicity has been characterized through various studies:

- Acute Toxicity : The compound has an LD50 of approximately 76 mg/kg in rats. Symptoms of acute exposure may include eye irritation, nausea, dizziness, and severe neurological effects at high doses .

- Chronic Effects : Long-term exposure studies have indicated potential carcinogenic effects, particularly thyroid follicular cell tumors observed in animal models . However, mutagenicity was not demonstrated in several tests conducted on the compound .

Case Study 1: Human Health Risk Characterization

A significant case study focused on the human health risks associated with iodomethane exposure was conducted by the CDC. This study utilized a physiologically based pharmacokinetic (PBPK) model to assess potential health effects from occupational exposure. Key findings included:

- Developmental Toxicity : The study established a no-observed-adverse-effect level (NOAEL) for developmental endpoints at 10 ppm .

- Neurotoxicity : A transient neurotoxicity NOAEL was identified at 27 ppm, highlighting the compound's impact on neurological function .

Case Study 2: Environmental Impact Assessment

Another important study evaluated the environmental impact of iodomethane as a soil fumigant. The research highlighted:

- Efficacy Against Pests : Iodomethane was shown to effectively reduce populations of soilborne pathogens and nematodes.

- Safety Concerns : Despite its effectiveness, concerns were raised regarding its potential to contaminate groundwater and affect non-target species .

Research Findings Summary

The biological activity of this compound is characterized by its efficacy as a pesticide combined with significant health risks associated with exposure. Below is a summary table of key findings from various studies:

| Parameter | Finding |

|---|---|

| LD50 (Rats) | 76 mg/kg |

| Major Metabolites | CO2, S-methylglutathione |

| Acute Exposure Symptoms | Eye irritation, nausea, dizziness |

| NOAEL (Developmental Toxicity) | 10 ppm |

| NOAEL (Neurotoxicity) | 27 ppm |

| Carcinogenic Potential | Thyroid tumors in animal studies |

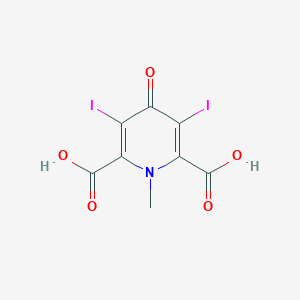

Propiedades

Número CAS |

1951-53-7 |

|---|---|

Fórmula molecular |

C8H5I2NO5 |

Peso molecular |

448.94 g/mol |

Nombre IUPAC |

3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C8H5I2NO5/c1-11-4(7(13)14)2(9)6(12)3(10)5(11)8(15)16/h1H3,(H,13,14)(H,15,16) |

Clave InChI |

QXXSPCOLSLNNNE-UHFFFAOYSA-N |

SMILES |

CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O |

SMILES canónico |

CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O |

Key on ui other cas no. |

1951-53-7 |

Números CAS relacionados |

519-26-6 (2hydrochloride salt) |

Sinónimos |

3,5-diiodo-4-oxy-N-methylpyridine-2,6-dicarboxylic acid uroselectan B uroselectan B, disodium salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.